N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride
Description
N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride is a sulfonamide derivative featuring a benzene ring substituted with chlorine (3-position) and fluorine (4-position), linked to a 2-aminoethyl group via a sulfonamide bridge. The dihydrochloride salt form enhances its solubility and stability, making it a valuable building block in organic synthesis and pharmaceutical research. This compound is commercially available from CymitQuimica, with pricing starting at €529 for 50 mg (Ref: 3D-DXC59924) .
Properties
IUPAC Name |
N-(2-aminoethyl)-3-chloro-4-fluorobenzenesulfonamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O2S.2ClH/c9-7-5-6(1-2-8(7)10)15(13,14)12-4-3-11;;/h1-2,5,12H,3-4,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOYXXLBVLQJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN)Cl)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aminoethyl group can undergo oxidation to form corresponding imines or reduction to form amines.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation Reactions: Catalysts like acetic acid or p-toluenesulfonic acid.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation and Reduction Reactions: Formation of imines or amines.
Condensation Reactions: Formation of Schiff bases.
Scientific Research Applications
N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aminoethyl group can form hydrogen bonds with target proteins, enhancing binding affinity. The chloro and fluoro substituents on the benzene ring can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Research Implications
- Aminoethyl Group: Shared with AEG and PNA, this group may facilitate hydrogen bonding or chelation in biological systems, though the sulfonamide backbone limits direct comparison to PNA’s hybridization capabilities.
Biological Activity
N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride is a sulfonamide derivative notable for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into the compound's biological mechanisms, research findings, and case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₂ClF₂N₂O₂S
- Molecular Weight : 325.6 g/mol
- CAS Number : 1803599-24-7
The compound features an aminoethyl group, a chloro and fluoro substituted benzene ring, and a sulfonamide moiety, which contribute to its diverse biological activities and applications in research.
This compound primarily acts as an inhibitor of pyruvate dehydrogenase kinase isozyme 2 (PDK2) . This enzyme is crucial in regulating glucose and fatty acid metabolism by modulating the activity of pyruvate dehydrogenase (PDH), which is instrumental in cellular energy production. By inhibiting PDK2, this compound can potentially influence metabolic pathways relevant to conditions such as diabetes and cancer.
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits PDK2, leading to increased PDH activity. This modulation can enhance glucose oxidation and improve metabolic profiles in various cellular contexts.
Cytotoxicity and Anticancer Potential
Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell growth in lung (A549) and colon (HCT116) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical for assessing its potential as an anticancer agent .
Case Studies
- Metabolic Regulation : A study focusing on the effects of PDK inhibitors, including this compound, revealed significant alterations in glucose metabolism in treated cells compared to controls. The results suggest potential applications in metabolic disorders where PDK activity is dysregulated.
- Anticancer Activity : In vitro assays have shown that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest. For example, treatment with varying concentrations resulted in significant accumulation of cells in the G2/M phase, indicative of disrupted cell cycle progression .
Comparative Analysis with Similar Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | PDK2 | TBD | Inhibitor; potential anticancer agent |
| Compound A | PDK1 | TBD | Moderate inhibitor; less effective than PDK2 inhibitor |
| Compound B | Other kinase | TBD | Antiproliferative effects observed |
Q & A
Q. Methodological Answer :
- LC-MS/MS : Reverse-phase chromatography (C18, 0.1% formic acid) paired with MRM transitions for high sensitivity (LOQ ~1 ng/mL).
- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to isolate the compound from plasma proteins .
Basic: What are the solubility and formulation considerations for in vivo studies?
Q. Methodological Answer :
- Solubility : The dihydrochloride salt enhances aqueous solubility (~50 mg/mL in PBS, pH 7.4). For hydrophobic solvents (DMSO), solubility is limited to ~10 mM.
- Formulation : Sterile PBS (pH 4–5) prevents precipitation; lyophilization stabilizes long-term storage .
Advanced: How should stability studies be designed under varying storage conditions?
Q. Methodological Answer :
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the sulfonamide bond).
- Optimal Storage : -20°C in amber vials under nitrogen; avoid freeze-thaw cycles .
Advanced: How can structure-activity relationship (SAR) studies guide structural modifications?
Q. Methodological Answer :
- Substituent Variation : Replace Cl/F with other halogens (Br, I) or electron-withdrawing groups to modulate electronic effects.
- Side Chain Optimization : Extend the aminoethyl chain to explore hydrophobicity vs. cationic charge balance.
Biological testing (e.g., enzyme inhibition assays) validates SAR trends .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer :
Discrepancies may arise from:
- Assay Conditions : Differences in pH, ion concentration, or reducing agents (e.g., DTT) affecting enzyme activity.
- Cell Line Variability : Use isogenic cell lines and standardize passage numbers.
Meta-analyses comparing IC₅₀ values under consistent protocols are recommended .
Advanced: What are the challenges in scaling up synthesis for preclinical trials?
Q. Methodological Answer :
- Purification Bottlenecks : Replace HPLC with column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
- Yield Optimization : Catalytic methods (e.g., Pd-mediated coupling for aryl halides) reduce stoichiometric waste.
Process analytical technology (PAT) ensures batch-to-batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
